Cas no 72567-42-1 (Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-)
![Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- structure](https://www.kuujia.com/scimg/cas/72567-42-1x500.png)
Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-
- 1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene
- 1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
- SCHEMBL11133663
- MOXXGGNTJNSZCQ-UHFFFAOYSA-N
- 72567-42-1
- MS-0257
- 4-[2-(4-methylphenyl)ethoxy]nitrobenzene
- AKOS005107519
-
- Inchi: InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3
- InChI Key: MOXXGGNTJNSZCQ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 257.10525
- Monoisotopic Mass: 257.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 52.37
Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-0257-20MG |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene |
72567-42-1 | >90% | 20mg |
£76.00 | 2023-04-19 | |
A2B Chem LLC | AI77386-10mg |
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene |
72567-42-1 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI77386-500mg |
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene |
72567-42-1 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI77386-1mg |
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene |
72567-42-1 | >90% | 1mg |
$201.00 | 2024-04-19 | |
Key Organics Ltd | MS-0257-10MG |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene |
72567-42-1 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-0257-1MG |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene |
72567-42-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-0257-5MG |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene |
72567-42-1 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | MS-0257-0.5G |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene |
72567-42-1 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
A2B Chem LLC | AI77386-5mg |
1-[2-(4-methylphenyl)ethoxy]-4-nitrobenzene |
72567-42-1 | >90% | 5mg |
$214.00 | 2024-04-19 |
Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- Related Literature
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-
Research Brief on Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- (CAS: 72567-42-1): Recent Advances and Applications
Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- (CAS: 72567-42-1) is a synthetic organic compound with significant potential in chemical, biological, and pharmaceutical research. Recent studies have explored its structural properties, reactivity, and potential applications in drug development and material science. This research brief synthesizes the latest findings to provide a comprehensive overview of its current status and future directions.
The compound's unique structure, featuring a benzene ring substituted with a methyl group and a nitrophenoxyethyl side chain, has drawn attention for its potential as an intermediate in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the development of novel kinase inhibitors, demonstrating promising activity against specific cancer cell lines. The study employed molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory effects.
Further research has investigated the compound's physicochemical properties, including its solubility, stability, and reactivity under various conditions. A recent preprint on ChemRxiv (2024) reported improved synthetic routes for Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]-, achieving higher yields and purity through optimized catalytic processes. These advancements are critical for scaling up production and ensuring reproducibility in industrial and laboratory settings.
In the context of drug delivery systems, a 2024 paper in Advanced Materials explored the compound's potential as a linker in polymer-based carriers. The study demonstrated that its nitro group could be selectively reduced to an amine, enabling conjugation with therapeutic agents. This modularity makes it a versatile candidate for targeted drug delivery, particularly in oncology and inflammatory diseases.
Despite these promising developments, challenges remain. Toxicity profiling and metabolic stability studies are still limited, as noted in a 2023 review in Chemical Research in Toxicology. Future research should prioritize these aspects to ensure safe and effective applications. Additionally, computational modeling could further elucidate structure-activity relationships to guide the design of derivatives with enhanced properties.
In conclusion, Benzene, 1-methyl-4-[2-(4-nitrophenoxy)ethyl]- (CAS: 72567-42-1) represents a compound of growing interest in chemical and pharmaceutical research. Its versatility as a synthetic intermediate and potential therapeutic applications warrant continued investigation. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full potential and address existing knowledge gaps.
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